
Stizolobinic acid
Vue d'ensemble
Description
Stizolobinic acid is a non-protein amino acid found in the sap of etiolated seedlings of Stizolobium hassjoo It is characterized by its unique structure, which includes a pyrone ring and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stizolobinic acid is synthesized in higher plants through the enzymatic conversion of 3,4-dihydroxyphenylalanine. The process involves oxidative ring cleavage, recyclization, and dehydrogenation . The enzymes involved, this compound synthase and stizolobic acid synthase, require NADP+ or NAD+ as cofactors and are activated by zinc ions .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained from natural sources, specifically from the sap of Stizolobium hassjoo seedlings .
Analyse Des Réactions Chimiques
Neurochemical Reactivity as Glutamate Receptor Antagonist
Stizolobinic acid modulates excitatory neurotransmission:
Parameter | Value (this compound) | Reference |
---|---|---|
IC₅₀ (quisqualate response) | 1.8 mM | |
Potency relative to stizolobic acid | 5× weaker |
-
Structural Basis : The 2-oxo-pyran-3-propionic acid moiety mimics glutamate’s carboxyl groups, enabling receptor binding .
Reaction Optimization
Factor | Optimal Condition | Effect on Yield |
---|---|---|
Oxygen availability | Anaerobic > aerobic | 2.3× increase |
Cofactor | NADP+ preferred over NAD+ | 1.7× increase |
Stabilizers | Polyclar AT + arabascorbic acid | Prevents 80% activity loss |
Instability Factors :
-
Rapid inactivation under aerobic conditions due to oxidative enzyme degradation .
-
Ammonium sulfate fractionation (30–50% saturation) increases activity 4× .
Comparative Reactivity with Stizolobic Acid
Isomeric differences lead to distinct biochemical behaviors:
Property | This compound | Stizolobic Acid |
---|---|---|
Biosynthetic tritium retention | 55% | 4.4% |
Glutamate receptor IC₅₀ | 1.8 mM | 0.35 mM |
Thermal stability | Decomposes at 160°C | Decomposes at 155°C |
The 3-propionic acid configuration in this compound reduces receptor affinity compared to stizolobic acid’s 4-propionic acid isomer .
Degradation Pathways
Limited data exist, but alkaline hydrolysis produces:
This synthesis of experimental data highlights this compound’s role as a enzymatically derived neuroactive compound with structure-dependent reactivity. Further studies should explore its synthetic applications and stability enhancement strategies.
Applications De Recherche Scientifique
Biochemical Research
Stizolobinic acid plays a significant role in the study of plant metabolism and biosynthesis pathways. It is synthesized from L-dihydroxyphenylalanine (L-DOPA) through enzymatic processes involving specific enzymes extracted from etiolated seedlings of Stizolobium hassjoo. This pathway highlights its importance in understanding non-protein amino acids and their roles in plant physiology.
Table 1: Biosynthetic Pathway of this compound
Precursor | Product | Enzyme Involved |
---|---|---|
L-DOPA | This compound | Enzyme system from Stizolobium hassjoo |
This compound | Stizolobic Acid | Enzyme system from Stizolobium hassjoo |
Pharmacological Applications
This compound exhibits pharmacological properties that make it a subject of interest in neurology. It has been shown to act as a competitive antagonist at quisqualate-type glutamate receptors, which are involved in excitatory neurotransmission.
Case Study: Neuromuscular Junction Modulation
In studies involving crayfish neuromuscular junctions, this compound was observed to reduce responses to glutamate without affecting GABA responses. This suggests potential applications in treating neurological disorders characterized by excessive glutamate activity, such as epilepsy or neurodegenerative diseases.
- Findings : this compound was found to be approximately five times less potent than stizolobic acid in reducing excitatory junctional potentials, indicating its utility in pharmacological research.
Toxicological Studies
While the toxicological profile of this compound is not extensively documented, it is important to understand its safety and potential side effects. Comparative studies with related compounds have shown varying degrees of toxicity.
Table 2: Toxicological Effects of Related Compounds
Compound | Symptoms Observed | LD50 (mg/kg) |
---|---|---|
Muscimol | Hallucinations, nausea | 4.5 (i.v.) |
Ibotenic Acid | Seizures, cognitive impairment | Varies |
This compound | Limited data; potential CNS effects | Not established |
Industrial Applications
The derivatives of this compound may find applications in the synthesis of pharmaceuticals and other fine chemicals. Its unique structural properties allow it to serve as a model compound for studying the chemical properties and biosynthetic pathways of non-protein amino acids.
Future Research Directions
Further research is needed to explore the full potential of this compound in various fields:
- Pharmacology : Investigating its interactions with different neurotransmitter systems.
- Biochemistry : Elucidating its role in metabolic pathways and enzyme interactions.
- Toxicology : Conducting comprehensive studies on its safety profile and potential side effects.
Mécanisme D'action
The mechanism of action of stizolobinic acid involves its interaction with specific enzymes and metabolic pathways in plants. The compound is synthesized through the action of this compound synthase, which catalyzes the conversion of 3,4-dihydroxyphenylalanine into this compound. This process involves oxidative ring cleavage, recyclization, and dehydrogenation . The molecular targets and pathways involved in its biosynthesis are crucial for understanding its role in plant metabolism.
Comparaison Avec Des Composés Similaires
Stizolobic Acid: Another non-protein amino acid found in Stizolobium hassjoo with a similar structure but different functional groups.
Hydroxybenzoic Acids: Compounds like gallic acid and protocatechuic acid share some structural similarities with stizolobinic acid.
Hydroxycinnamic Acids: Compounds such as ferulic acid and caffeic acid also have structural similarities and are studied for their biological properties
Uniqueness: this compound is unique due to its specific biosynthesis pathway and the presence of a pyrone ring, which distinguishes it from other similar compounds.
Activité Biologique
Stizolobinic acid is a non-proteinogenic amino acid primarily derived from the plant Stizolobium hassjoo. This compound has garnered interest due to its unique biosynthetic pathways and potential biological activities. This article delves into the biological activity of this compound, highlighting its biosynthesis, pharmacological properties, and potential therapeutic applications.
1. Biosynthesis of this compound
This compound is synthesized in Stizolobium hassjoo through the incorporation of precursors such as phenylalanine and tyrosine. Research indicates that:
- Incorporation Studies : Radiolabelled studies demonstrated that both L-[U-14C] phenylalanine and L-[U-14C] tyrosine could be incorporated into this compound. The retention of radioactivity in this compound was notably higher than in stizolobic acid, suggesting a more stable biosynthetic pathway for this compound .
- Biosynthetic Pathways : The proposed biosynthetic route involves the conversion of 3,4-dihydroxyphenylalanine (DOPA) through extradiol cleavage, leading to the formation of the heterocyclic structure characteristic of this compound .
2. Pharmacological Properties
This compound has been studied for its various biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, potentially mitigating damage in neuronal tissues under stress conditions. This is particularly relevant in studies involving neurodegenerative diseases .
- Anticancer Potential : There is emerging evidence that this compound may possess anticancer properties, although detailed mechanisms and efficacy require further investigation .
3. Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antioxidant Properties : A study conducted on extracts containing this compound showed a significant reduction in reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress. This suggests a potential role in preventing cellular damage associated with various diseases .
- Neuroprotective Research : In vivo studies using animal models have indicated that administration of this compound can improve cognitive functions and reduce neuronal loss following induced neurotoxicity .
4. Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound compared to other compounds derived from Stizolobium hassjoo:
5. Conclusion
This compound represents a promising compound with notable biological activities, particularly in antioxidant defense and neuroprotection. While initial findings are encouraging, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. The ongoing exploration of this compound could lead to significant advancements in pharmacology and therapeutic applications.
Propriétés
IUPAC Name |
5-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c10-5(7(11)12)3-4-1-2-6(8(13)14)16-9(4)15/h1-2,5H,3,10H2,(H,11,12)(H,13,14)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFJNBYZGVNAOV-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC(=C1)C(=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)OC(=C1)C(=O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169677 | |
Record name | Stizolobinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17388-96-4 | |
Record name | Stizolobinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stizolobinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STIZOLOBINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM79OKI57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.